molecular formula C23H16O7 B1216759 4',5'-Dimethyl-5-carboxyfluorescein CAS No. 100111-02-2

4',5'-Dimethyl-5-carboxyfluorescein

Cat. No.: B1216759
CAS No.: 100111-02-2
M. Wt: 404.4 g/mol
InChI Key: YBPPXXBBVCHENS-UHFFFAOYSA-N
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Description

4’,5’-Dimethyl-5-carboxyfluorescein is a fluorescent dye belonging to the fluorescein family. It is characterized by its high fluorescence quantum yield and photostability, making it a valuable tool in various scientific applications. The compound is often used as a fluorescent probe in biological and chemical research due to its ability to emit bright green fluorescence under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5’-Dimethyl-5-carboxyfluorescein typically involves the condensation of 4’,5’-dimethylfluorescein with a carboxylating agent. The reaction is carried out under controlled conditions to ensure the selective carboxylation at the 5-position. Common reagents used in this synthesis include phthalic anhydride and resorcinol, with the reaction being catalyzed by a strong acid such as sulfuric acid.

Industrial Production Methods: In industrial settings, the production of 4’,5’-Dimethyl-5-carboxyfluorescein follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4’,5’-Dimethyl-5-carboxyfluorescein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its leuco form, which is non-fluorescent.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Leuco forms.

    Substitution: Esters and amides of 4’,5’-Dimethyl-5-carboxyfluorescein.

Scientific Research Applications

4’,5’-Dimethyl-5-carboxyfluorescein is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and track cells and biomolecules.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of fluorescent sensors and markers for quality control and environmental monitoring.

Mechanism of Action

The mechanism of action of 4’,5’-Dimethyl-5-carboxyfluorescein involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with various biomolecules, forming non-covalent complexes that enhance its fluorescence. The carboxyl group plays a crucial role in targeting specific molecular pathways, enabling the compound to act as a sensitive probe for detecting changes in the cellular environment.

Comparison with Similar Compounds

4’,5’-Dimethyl-5-carboxyfluorescein is unique due to its high fluorescence quantum yield and photostability. Similar compounds include:

    Fluorescein: A widely used fluorescent dye with similar properties but lacks the dimethyl and carboxyl modifications.

    5-Carboxyfluorescein: Similar to 4’,5’-Dimethyl-5-carboxyfluorescein but without the dimethyl groups, resulting in different fluorescence characteristics.

    6-Carboxyfluorescein: Another variant with the carboxyl group at a different position, affecting its fluorescence properties.

The unique structural modifications of 4’,5’-Dimethyl-5-carboxyfluorescein enhance its fluorescence intensity and stability, making it a preferred choice for specific applications in scientific research.

Properties

IUPAC Name

3',6'-dihydroxy-4',5'-dimethyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O7/c1-10-17(24)7-5-15-19(10)29-20-11(2)18(25)8-6-16(20)23(15)14-4-3-12(21(26)27)9-13(14)22(28)30-23/h3-9,24-25H,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPPXXBBVCHENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC3=C(C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)C=CC(=C3C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30142947
Record name 4',5'-Dimethyl-5-carboxyfluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30142947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100111-02-2
Record name 4',5'-Dimethyl-5-carboxyfluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100111022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',5'-Dimethyl-5-carboxyfluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30142947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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